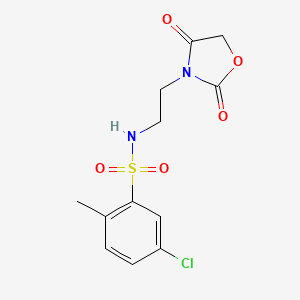

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O5S/c1-8-2-3-9(13)6-10(8)21(18,19)14-4-5-15-11(16)7-20-12(15)17/h2-3,6,14H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCFCPDKAOXQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)COC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the oxazolidinone intermediate. This intermediate is then reacted with a chloro-substituted benzene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium thiocyanate for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. Studies have highlighted their ability to inhibit bacterial growth by targeting essential metabolic pathways, such as folate synthesis .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In vitro studies suggest that it may inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. Molecular docking studies have indicated a strong binding affinity to COX enzymes, suggesting potential for developing new anti-inflammatory drugs .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that this compound exhibited superior activity against Mycobacterium tuberculosis strains compared to standard treatments like isoniazid. The compound's lipophilicity was correlated with its antimicrobial potency, providing insights into structure-activity relationships (SAR) .

Case Study 2: Anti-inflammatory Action

In another investigation focused on anti-inflammatory effects, researchers utilized molecular docking techniques to assess the binding interactions of this compound with COX enzymes. Results indicated that the compound could serve as a lead compound for developing new anti-inflammatory therapies due to its favorable binding profile and low toxicity in preliminary tests .

Summary of Findings

The applications of this compound span across antimicrobial and anti-inflammatory domains. Its mechanisms involve enzyme inhibition and receptor interactions that disrupt critical biological processes in pathogens and inflammatory responses.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The oxazolidinone moiety may also play a role in the compound’s biological effects by interacting with cellular components and disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-N-[(1R)-2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide

- 3-[5-(4-chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine

Uniqueness

Compared to similar compounds, 5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.

Biological Activity

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chloro group : Enhances biological activity and lipophilicity.

- Dioxooxazolidine moiety : Known for its role in various pharmacological activities.

- Methylbenzenesulfonamide : Contributes to the compound's solubility and interaction with biological targets.

Molecular Formula

The molecular formula of this compound is CHClNOS.

Anticancer Activity

Recent studies have explored the anticancer potential of various sulfonamide derivatives, including compounds structurally similar to this compound. For example, compounds with similar dioxo structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxic potency of related compounds against human cancer cell lines, several derivatives exhibited IC values comparable to established chemotherapeutics like cisplatin. The results indicated that modifications in the sulfonamide structure could enhance or diminish biological activity depending on the specific substituents present .

Antibacterial Activity

The antibacterial properties of sulfonamides have been widely documented. Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

A comparative analysis showed that related compounds had MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus, indicating potential utility in treating bacterial infections .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells via mitochondrial pathways.

- Cell Cycle Arrest : Certain modifications can lead to cell cycle arrest at different phases, particularly G1/S or G2/M transitions.

Table 1: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.